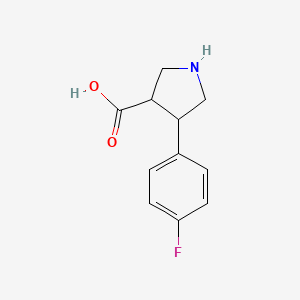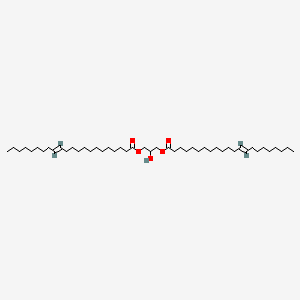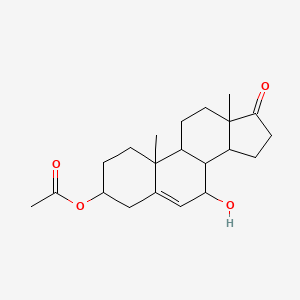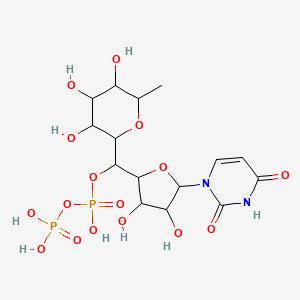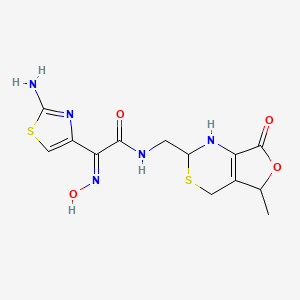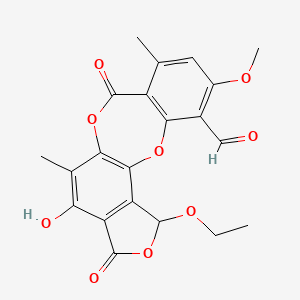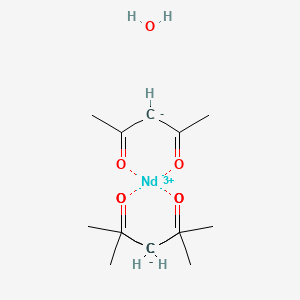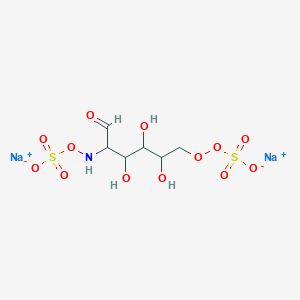
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups connected by a pentenylidene bridge
Métodos De Preparación
The synthesis of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with a suitable pentenylidene precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline can be compared with other similar compounds, such as:
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline: This compound has a similar structure but lacks the dimethyl groups on the phenyl rings.
N,N’-(3-(3-(Triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline: This compound includes additional functional groups, such as triethoxysilyl groups, which may impart different properties and reactivity.
Propiedades
Fórmula molecular |
C21H26N2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[(E)-4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]-2,6-dimethylaniline |
InChI |
InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-13,22H,1-6H3/b18-13+,23-19? |
Clave InChI |
XXZVZICLUJKKAL-ZKEXVTLTSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N/C(=C/C(=NC2=C(C=CC=C2C)C)C)/C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=CC(=NC2=C(C=CC=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)

